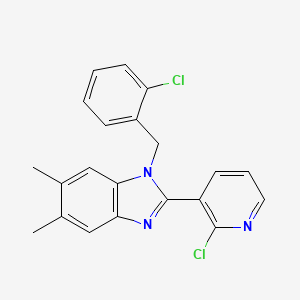

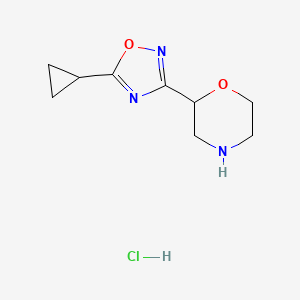

![molecular formula C19H20N2O4S B2476273 (E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide CAS No. 441289-48-1](/img/structure/B2476273.png)

(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in various fields such as medicinal chemistry and material science .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole core, with an ethoxy group at the 6-position, a methyl group at the 3-position, and a 3,4-dimethoxybenzamide group attached via a double bond .Chemical Reactions Analysis

Benzothiazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, and participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the benzothiazole core might contribute to its aromaticity and stability .Scientific Research Applications

Antimicrobial Activity

- Synthesized compounds with structures related to the given compound have shown promising in vitro antibacterial activity against both Gram-positive (such as Staphylococcus aureus and Streptococcus pyogenes) and Gram-negative (such as Escherichia coli and Pseudomonas aeruginosa) bacteria. They have also demonstrated inhibitory action against fungal strains like Candida albicans, Aspergillus niger, and Aspergillus clavatus. These findings suggest potential therapeutic interventions for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Anticancer and Photodynamic Therapy Applications

- Certain derivatives have shown properties useful in photodynamic therapy, an emerging treatment for cancer. They possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Herbicidal Activity

- Novel classes of compounds structurally similar to the specified compound have been discovered to have strong phytotoxic effects on both shoot and root systems of Arabidopsis thaliana, indicating their potential as synthetic herbicides (Araniti et al., 2014).

Antiprotozoal Activity

- Thiazolides, a class of compounds related to the specified compound, have shown potent antimicrobial activity against intestinal protozoan parasites, bacteria, and viruses. Their mechanism of action involves inducing cell death in colon carcinoma cell lines, indicating a distinct molecular target in intestinal pathogens and cancer cells (Brockmann et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the study of this compound would likely involve further exploration of its synthesis, characterization, and potential biological activities. Given the wide range of activities exhibited by benzothiazole derivatives, this compound could be a promising candidate for further study .

properties

IUPAC Name |

N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c1-5-25-13-7-8-14-17(11-13)26-19(21(14)2)20-18(22)12-6-9-15(23-3)16(10-12)24-4/h6-11H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCBOPUDRSFGTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2476190.png)

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)

![N1-(3-fluoro-4-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2476200.png)

![(4-(tert-butyl)phenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2476203.png)

![N-(2,3-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2476206.png)

![(1R,2S)-2-[(4-chlorophenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2476209.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2476211.png)

![2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2476212.png)